molecular formula C26H25NO2 B8782096 (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate

(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate

Cat. No.: B8782096
M. Wt: 383.5 g/mol
InChI Key: IHYJPPPYWCLXET-YKSBVNFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is a synthetic organic compound that belongs to the class of cyclopentene derivatives. This compound is characterized by the presence of a tritylamino group attached to a cyclopentene ring, which is further esterified with a methyl carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions using trityl chloride and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets and pathways. The tritylamino group may interact with enzymes or receptors, modulating their activity. The cyclopentene ring and ester group may also play a role in the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,4R)-4-(phenylamino)cyclopent-2-ene-1-carboxylate
  • Methyl (1S,4R)-4-(benzylamino)cyclopent-2-ene-1-carboxylate
  • Methyl (1S,4R)-4-(diphenylamino)cyclopent-2-ene-1-carboxylate

Uniqueness

(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is unique due to the presence of the tritylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H25NO2

Molecular Weight

383.5 g/mol

IUPAC Name

methyl (1S,4R)-4-(tritylamino)cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3/t20-,24+/m1/s1

InChI Key

IHYJPPPYWCLXET-YKSBVNFPSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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